molecular formula CH2Cl4P2 B1586474 Bis(dichlorophosphino)methane CAS No. 28240-68-8

Bis(dichlorophosphino)methane

Cat. No.: B1586474
CAS No.: 28240-68-8
M. Wt: 217.8 g/mol
InChI Key: OEKLCAXLANZKPX-UHFFFAOYSA-N
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Description

Bis(dichlorophosphino)methane, also known as methylenebis(dichlorophosphine) or methylenebis(phosphonous dichloride), is an organophosphorus compound with the chemical formula Cl₂PCH₂PCl₂. This compound is characterized by the presence of two dichlorophosphino groups attached to a central methylene bridge. It is commonly used as a ligand in coordination chemistry and has applications in various chemical reactions and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(dichlorophosphino)methane can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with methylene chloride. For example, the reaction of chlorophosphine with methylene chloride in the presence of a base can yield this compound .

Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale chemical reactors. The process involves the controlled reaction of chlorophosphines with methylene chloride under specific temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Bis(dichlorophosphino)methane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .

Scientific Research Applications

Bis(dichlorophosphino)methane has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,2-Bis(dichlorophosphino)ethane: Similar in structure but with an ethane backbone instead of a methylene bridge.

    1,2-Bis(dichlorophosphino)benzene: Contains a benzene ring as the backbone.

    Bis(diphenylphosphino)methane: Features phenyl groups instead of chlorine atoms.

Uniqueness: Bis(dichlorophosphino)methane is unique due to its specific reactivity and ability to form stable complexes with a wide range of metals. Its dichlorophosphino groups provide distinct electronic and steric properties, making it a versatile ligand in various chemical reactions .

Properties

IUPAC Name

dichloro(dichlorophosphanylmethyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH2Cl4P2/c2-6(3)1-7(4)5/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEKLCAXLANZKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(Cl)Cl)P(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH2Cl4P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382732
Record name Bis(dichlorophosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28240-68-8
Record name Bis(dichlorophosphino)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(dichlorophosphino)methane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(dichlorophosphino)methane
Customer
Q & A

Q1: What makes Bis(dichlorophosphino)methane a versatile reagent in organophosphorus chemistry?

A1: this compound acts as a valuable precursor in synthesizing various organophosphorus compounds due to its two reactive P-Cl bonds. These bonds readily participate in reactions with nucleophiles, enabling the creation of diverse phosphorus-containing heterocycles. For instance, one study showcased its reaction with alkyl- and arylhydrazines, leading to the formation of new heterocyclic systems .

Q2: How does this compound contribute to the synthesis of 1,3,2-Dithiaphospholanes, and what interesting structural features do these resulting compounds exhibit?

A2: this compound plays a crucial role in forming 1,3,2-Dithiaphospholanes containing a 1,2-dicarba-closo-dodecaborane(12) unit . The reaction introduces a variety of substituents (halogens, H, NEt2, OEt groups, or organo substituents) at the phosphorus atom. Notably, the organo-substituted derivatives display fascinating structural behavior. They alleviate ring strain through dimerization, forming either irreversible (e.g., with t-Bu substituent, confirmed by X-ray analysis) or reversible 10-membered rings.

Q3: Can you elaborate on the challenges associated with synthesizing and isolating this compound?

A3: While this compound holds significant potential as a reagent, its synthesis and isolation present challenges. Research indicates that while it can be synthesized from aluminum foil and dichloromethane, the isolation process is complex, time-consuming, and results in low yields . Further research into optimizing the synthesis and isolation of this valuable compound is needed.

Q4: Are there alternative synthetic routes for halo- and dihalophosphines that address the limitations associated with this compound?

A4: Yes, research highlights the development of a zinc-modified route as a promising alternative for synthesizing halo- and dihalophosphines . This one-pot synthesis offers advantages over traditional methods, allowing for quantitative synthesis with stoichiometric control and accommodating alkyl or aryl groups with significant steric bulk, overcoming some limitations encountered with this compound.

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